2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol is a complex organic compound with significant potential in pharmaceutical research. It has garnered attention for its structural uniqueness and possible therapeutic applications. The compound has a molecular formula of C25H27N5O and a molecular weight of approximately 413.525 g/mol. It is categorized under pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities.
The compound is available for research purposes from various chemical suppliers, including Evita Chem, which lists it under catalog number EVT-2658950. It is important to note that this compound is intended for non-human research only and should not be used for therapeutic or veterinary applications .
This compound falls within the category of heterocyclic compounds, specifically those containing pyrazole and piperazine moieties. Heterocycles are compounds that contain rings made up of at least one atom that is not carbon. The presence of these functional groups often correlates with biological activity, making them valuable in medicinal chemistry.
The synthesis of 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the search results, similar compounds suggest the use of:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yields and purity. Techniques such as chromatography may be employed for purification.
The molecular structure of 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol can be represented in various formats:
InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-26-22(20-8-4-2-5-9-20)18-23(30(25)27-19)29-14-12-28(13-15-29)16-17-31/h2-11,18,31H,12-17H2,1H3
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)N5CCN(CC5)CCO
These notations provide insight into the arrangement of atoms within the molecule and facilitate computational modeling and analysis.
The average mass of this compound is approximately 413.515 Da, with a monoisotopic mass of 413.221558 Da .
While specific reactions involving 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol were not detailed in the search results, compounds with similar structures often participate in:
Understanding the reactivity patterns requires knowledge of electronic effects imparted by substituents on the aromatic rings and heterocycles involved.
Further pharmacological studies would be required to elucidate specific interactions and confirm biological activity.
Chemical stability under various conditions (e.g., pH levels or temperature) would need to be evaluated through empirical studies.
The potential applications of 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol include:
This compound represents a promising avenue for further research aimed at developing new therapeutic agents based on its unique chemical structure and potential biological activity .
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1